(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a chiral compound known for its psychoactive properties It belongs to the class of substituted amphetamines and is structurally related to other stimulants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:
Reductive Amination: The precursor, 1-phenyl-2-(pyrrolidin-1-yl)ethanone, undergoes reductive amination with methylamine. This reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Chiral Resolution: The racemic mixture obtained from the reductive amination can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Enzymatic Resolution: Using enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, which can then be separated.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction of the ketone precursor to the corresponding alcohol before amination.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for N-oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing ketones.
Substitution: Nitrating agents like nitric acid for nitration, halogens like bromine for halogenation.
Major Products:
N-Oxides: From oxidation reactions.
Alcohols: From reduction of ketone precursors.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Scientific Research Applications
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine has several applications in scientific research:
Neuropharmacology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicinal Chemistry: Investigated as a potential treatment for disorders such as ADHD and narcolepsy due to its stimulant properties.
Chemistry: Used as a reference compound in the synthesis and study of related psychoactive substances.
Mechanism of Action
The compound exerts its effects primarily by acting as a central nervous system stimulant. It increases the release of dopamine and norepinephrine in the brain by:
Inhibiting Reuptake: Blocking the reuptake transporters for these neurotransmitters, leading to increased concentrations in the synaptic cleft.
Promoting Release: Inducing the release of stored neurotransmitters from presynaptic neurons.
Molecular Targets and Pathways:
Dopamine Transporter (DAT): Inhibition leads to increased dopamine levels.
Norepinephrine Transporter (NET): Inhibition leads to increased norepinephrine levels.
Trace Amine-Associated Receptor 1 (TAAR1): Activation can modulate neurotransmitter release.
Comparison with Similar Compounds
Amphetamine: Shares a similar core structure but lacks the pyrrolidine ring.
Methamphetamine: Similar structure but with a methyl group on the nitrogen atom.
Methylphenidate: Structurally different but with similar stimulant effects.
Uniqueness: (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other stimulants. The presence of the pyrrolidine ring influences its binding affinity and selectivity for neurotransmitter transporters.
This compound’s unique structure and effects make it a valuable subject of study in various fields, from medicinal chemistry to neuropharmacology.
Properties
IUPAC Name |
(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZYRWMDNKTBY-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.